2-(4-Methoxy-3,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(4-Methoxy-3,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a methoxy and dimethylbenzenesulfonyl group. Its distinct chemical properties make it valuable for a range of applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative. The key intermediate, 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride, can be synthesized by reacting 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
2-(4-Methoxy-3,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrahydroisoquinoline core may also interact with receptors or other biological molecules, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 2-(4-Methoxy-3,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline core, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-10-17(11-14(2)18(13)22-3)23(20,21)19-9-8-15-6-4-5-7-16(15)12-19/h4-7,10-11H,8-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQCDYPMMRJWIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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